molecular formula C29H40N4O10S2 B2748589 N-(2,2-dimethyl-3-{2-[4-(morpholine-4-sulfonyl)phenoxy]acetamido}propyl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide CAS No. 438026-99-4

N-(2,2-dimethyl-3-{2-[4-(morpholine-4-sulfonyl)phenoxy]acetamido}propyl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide

Cat. No.: B2748589
CAS No.: 438026-99-4
M. Wt: 668.78
InChI Key: KHEAXXRWKZPHEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-dimethyl-3-{2-[4-(morpholine-4-sulfonyl)phenoxy]acetamido}propyl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide is a structurally complex molecule characterized by dual morpholine-4-sulfonyl groups linked via phenoxyacetamide moieties to a central 2,2-dimethylpropyl backbone. Its symmetrical architecture enhances opportunities for hydrogen bonding and hydrophobic interactions, which may improve binding affinity but could also impact solubility and metabolic stability .

Properties

IUPAC Name

N-[2,2-dimethyl-3-[[2-(4-morpholin-4-ylsulfonylphenoxy)acetyl]amino]propyl]-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N4O10S2/c1-29(2,21-30-27(34)19-42-23-3-7-25(8-4-23)44(36,37)32-11-15-40-16-12-32)22-31-28(35)20-43-24-5-9-26(10-6-24)45(38,39)33-13-17-41-18-14-33/h3-10H,11-22H2,1-2H3,(H,30,34)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEAXXRWKZPHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)COC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)CNC(=O)COC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40N4O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

668.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Phenol Derivatives

The morpholine-4-sulfonyl group is introduced via sulfonation of 4-hydroxyphenyl precursors. A representative protocol involves:

  • Reacting 4-hydroxybenzenesulfonyl chloride with morpholine in dichloromethane (DCM) with triethylamine (TEA) as a base.
  • Conditions : 0–25°C, 4–6 hours, yielding 4-(morpholine-4-sulfonyl)phenol (85–92% yield).

Phenoxy Acetylation

The phenol is alkylated with chloroacetyl chloride to form the acetic acid side chain:

  • 4-(Morpholine-4-sulfonyl)phenol reacts with chloroacetyl chloride in acetone using potassium carbonate (K₂CO₃) as a base.
  • Conditions : Reflux, 8–12 hours, yielding 2-chloro-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide (78–84% yield).
  • Hydrolysis of the chloro intermediate with NaOH affords 4-(morpholine-4-sulfonyl)phenoxy acetic acid .

Central Linker Preparation: 2,2-Dimethyl-1,3-Propanediamine

The diamine linker is commercially available but can be synthesized via:

  • Hofmann degradation of 2,2-dimethyl-1,3-diaminopropane dicarboxamide using bromine and NaOH.
  • Yield : ~70% after purification by distillation.

Amide Bond Formation Strategies

Direct Coupling Using Carbodiimide Reagents

  • 4-(Morpholine-4-sulfonyl)phenoxy acetic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DCM.
  • The activated ester reacts with 2,2-dimethyl-1,3-propanediamine at 0–5°C to prevent over-acylation.
  • Challenges : Competitive formation of mono- and bis-acetamides requires careful stoichiometric control (2:1 acid:diamine ratio).
  • Yield : 62–68% for the bis-acetamide after column chromatography.

Stepwise Acylation with Protective Groups

  • Mono-protection : One amine group of the diamine is protected with tert-butoxycarbonyl (Boc) using Boc anhydride in THF.
  • First acylation : The free amine reacts with one equivalent of activated acetic acid derivative.
  • Deprotection : Boc group is removed with trifluoroacetic acid (TFA) in DCM.
  • Second acylation : The newly exposed amine couples with the second acetic acid arm.
  • Yield : 75–80% overall, with higher purity than direct coupling.

Alternative Routes from Patent Literature

Nitro Reduction and Acylation (Adapted from CN103709116A)

  • 4-Nitrophenol is sulfonated with morpholine-4-sulfonyl chloride, followed by catalytic hydrogenation (Pd/C, H₂) to 4-aminophenol derivative .
  • The amine is acylated with chloroacetyl chloride , then hydrolyzed to the acetic acid.
  • Advantage : Avoids handling phenolic intermediates directly.

One-Pot Sulfonation-Acylation (Inspired by NZ508558A)

  • 4-Hydroxybenzenesulfonyl chloride and morpholine are reacted in situ with chloroacetyl chloride and K₂CO₃ in acetone.
  • Conditions : 50°C, 24 hours, yielding the phenoxy acetic acid chloride directly.
  • Limitation : Lower yield (55–60%) due to competing side reactions.

Optimization and Challenges

Solvent and Base Selection

  • DMF and THF are preferred for acylation steps due to high solubility of intermediates.
  • Triethylamine outperforms K₂CO₃ in suppressing HCl byproducts during sulfonation.

Purification Techniques

  • Column chromatography (silica gel, ethyl acetate/hexane) is critical for separating mono- and bis-acetamides.
  • Recrystallization from ethanol/water mixtures improves purity of final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine or sulfonyl groups.

    Reduction: Reduction reactions could target the sulfonyl groups, converting them to sulfides.

    Substitution: The phenoxy groups may undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those containing morpholine or sulfonyl groups.

Biology

In biological research, it may be used to study the effects of morpholine and sulfonyl-containing compounds on biological systems.

Medicine

In medicine, derivatives of this compound could be investigated for their potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry

Industrially, the compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,2-dimethyl-3-{2-[4-(morpholine-4-sulfonyl)phenoxy]acetamido}propyl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide would depend on its specific application. Generally, compounds with morpholine and sulfonyl groups can interact with various molecular targets, including enzymes and receptors, potentially affecting biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences and Substituent Effects

The target compound’s distinguishing feature is the presence of two morpholine-4-sulfonylphenoxyacetamide groups, unlike analogs with single sulfonamide or varied substituents. Key comparisons include:

Compound Name Substituents on Phenoxy Ring Molecular Weight (g/mol) Key Structural Features
Target Compound Morpholine-4-sulfonyl (×2) ~674.8* Dual morpholine sulfonyl groups; 2,2-dimethylpropyl backbone
2-(4-Chlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide (CAS 327065-74-7) Chlorine 439.89 Single morpholine sulfonyl group; chloro-substituted phenoxy
2-(3-Methylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide Methyl 390.45 Single morpholine sulfonyl group; methyl-substituted phenoxy
N-[4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-propanoylphenoxy)acetamide (CAS 735321-15-0) Propanoyl; pyrimidine 468.53 Pyrimidine sulfamoyl group; propanoyl-substituted phenoxy

*Estimated based on molecular formula.

  • Electronic and Steric Effects : The dual morpholine sulfonyl groups in the target compound increase electron-withdrawing character and steric bulk compared to analogs with single substituents (e.g., chlorine or methyl in ). This may enhance binding to polar enzymatic pockets but reduce membrane permeability .
  • Backbone Flexibility: The 2,2-dimethylpropyl backbone provides rigidity, contrasting with the more flexible alkyl chains in compounds like those in , which feature morpholinone rings .

Physicochemical Properties

  • Solubility : The target compound’s high molecular weight and polar sulfonamide groups suggest moderate aqueous solubility, likely lower than the chloro- and methyl-substituted analogs due to increased hydrophobicity from dual aromatic systems .
  • Hydrogen Bonding: Crystal studies of related sulfonamides (e.g., ) reveal robust N—H···O and C—H···O networks .

Bioactivity and Functional Implications

  • Enzyme Inhibition : Compounds with single morpholine sulfonyl groups (e.g., ) exhibit inhibitory activity against kinases and phosphatases due to sulfonamide interactions with catalytic residues . The target compound’s dual groups may enhance potency but increase off-target risks.
  • Metabolic Stability : Bulkier analogs like the target compound may resist cytochrome P450-mediated oxidation compared to smaller derivatives (e.g., methyl-substituted ), though this requires experimental validation .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(2,2-dimethyl-3-{2-[4-(morpholine-4-sulfonyl)phenoxy]acetamido}propyl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide?

  • The synthesis typically involves sequential sulfonation, amidation, and coupling reactions. For example:

  • Step 1 : Sulfonation of a morpholine precursor to generate 4-(morpholine-4-sulfonyl)phenol.
  • Step 2 : Reaction with chloroacetyl chloride to form the phenoxyacetamide intermediate.
  • Step 3 : Coupling with a 2,2-dimethylpropane-1,3-diamine derivative under basic conditions (e.g., triethylamine) to form the final bis-acetamide structure .
    • Critical parameters include solvent choice (e.g., dichloromethane or ethanol), reaction temperature (often reflux), and catalyst use (e.g., TBTU for amidation) .

Q. How is structural integrity confirmed after synthesis?

  • Analytical techniques :

  • NMR spectroscopy : ¹H and ¹³C NMR validate proton environments and carbon frameworks (e.g., δ 7.69 ppm for indole NH in related acetamides) .
  • Mass spectrometry : ESI/APCI(+) confirms molecular weight (e.g., [M+H]⁺ peaks at m/z 347 for morpholine derivatives) .
  • Infrared spectroscopy : Amide C=O stretches (~1680–1700 cm⁻¹) and sulfonyl S=O (~1350 cm⁻¹) confirm functional groups .

Q. What are common impurities or byproducts during synthesis?

  • Hydrolysis byproducts : Partial cleavage of sulfonamide or acetamide groups under acidic/basic conditions .
  • Incomplete coupling : Unreacted intermediates (e.g., free amine or phenol derivatives) detected via TLC (hexane:ethyl acetate, 9:3) .
  • Oxidation artifacts : Morpholine sulfonyl groups may oxidize to sulfonic acids if exposed to strong oxidizers .

Advanced Research Questions

Q. How can reaction yields be optimized for the final coupling step?

  • Catalyst screening : TBTU or HATU improve amidation efficiency compared to traditional EDCI .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require post-reaction purification to remove traces .
  • Temperature control : Maintaining 0–5°C during reagent addition reduces side reactions (e.g., epimerization) .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Case study : Anti-inflammatory vs. antitumor activity discrepancies in phenoxyacetamides (e.g., N-(3-chloro-4-methylphenyl)-2-(4-formylphenoxy)acetamide vs. methoxy-substituted analogs):

  • Functional group impact : Formyl groups enhance antitumor activity but reduce solubility, affecting bioavailability .
  • Structural rigidity : Morpholine sulfonyl groups improve enzyme binding affinity compared to simpler sulfonamides .
    • Methodological solutions :
  • Dose-response curves : Quantify activity thresholds across analogs.
  • Molecular docking : Compare binding modes with target proteins (e.g., COX-2 or kinases) .

Q. How do solvent and pH affect the compound’s stability in biological assays?

  • Stability challenges :

  • Aqueous buffers : Hydrolysis of acetamide bonds at pH > 8.0 .
  • Organic solvents : DMSO stabilizes the compound but may interfere with cellular assays .
    • Mitigation strategies :
  • Lyophilization : Store as a stable powder and reconstitute in DMSO/water mixtures.
  • Buffered solutions : Use pH 6.5–7.4 phosphate buffers for in vitro studies .

Methodological Recommendations

Q. What in vitro assays are suitable for evaluating biological activity?

  • Enzyme inhibition :

  • Kinase assays : Use ADP-Glo™ kits to quantify inhibition of morpholine sulfonyl-targeted kinases .
  • COX-2 inhibition : Measure prostaglandin E2 (PGE2) suppression in LPS-stimulated macrophages .
    • Cytotoxicity screening :
  • MTT assay : Test IC₅₀ values in cancer cell lines (e.g., HeLa or MCF-7) .

Q. How to address low solubility in pharmacological studies?

  • Formulation approaches :

  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance aqueous dispersion .
  • Prodrug design : Introduce phosphate or glycoside moieties to improve hydrophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.